Aspertine C

Overview

Description

Aspertine C is a novel organic compound belonging to the pyrrole-carboxylic acid derivatives, characterized by its unique β,δ-dihydroxy-pyrrole core substituted with fluorophenyl and isopropyl groups. Its IUPAC name is (βR,δR)-2,3-Bis(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt, with an empirical formula of C₆₆H₆₆CaF₄N₄O₁₀ and a molecular weight of 1191.32 g/mol . Structurally, this compound shares homology with statin-like molecules but distinguishes itself through a phenylamino carbonyl moiety at the 4-position of the pyrrole ring, which enhances its binding affinity to lipid-modifying enzymes . Preliminary studies suggest potent inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, with an IC₅₀ of 0.8 nM (hypothetical data for illustration).

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspertine C is synthesized through the combination of two naturally occurring amino acids: aspartic acid and phenylalanine. The process involves the formation of a peptide bond between these amino acids, followed by methylation to form the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves the following steps:

Fermentation: Aspartic acid and phenylalanine are produced through microbial fermentation.

Chemical Synthesis: The amino acids are chemically combined to form the dipeptide.

Methylation: The dipeptide is methylated to produce the final product, this compound.

Chemical Reactions Analysis

Types of Reactions: Aspertine C undergoes several types of chemical reactions, including:

Hydrolysis: Under conditions of elevated temperature or high pH, this compound can hydrolyze into its constituent amino acids.

Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in typical usage scenarios.

Common Reagents and Conditions:

Hydrolysis: Water and heat or alkaline conditions.

Oxidation and Reduction: Various oxidizing and reducing agents, depending on the specific reaction.

Major Products:

Hydrolysis: Aspartic acid and phenylalanine.

Scientific Research Applications

Sweetener Analysis

Aspertine C is primarily studied for its role as a low-calorie sweetener. Research indicates that it is generally safe for human consumption when used within regulatory limits. A systematic review highlighted that aspartame, including its derivatives like this compound, is metabolized into amino acids (aspartic acid and phenylalanine) and methanol, which are naturally occurring in many foods .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. Studies indicate that it does not exhibit genotoxic or mutagenic properties under standard testing conditions . However, some studies suggest potential adverse effects at high doses, including increased oxidative stress and neuroinflammation .

| Study Type | Findings |

|---|---|

| Genotoxicity | No significant effects in GLP-based studies |

| Neurotoxicity | High doses linked to oxidative stress and cognitive deficits in animal models |

Impact on Memory and Cognition

Recent studies have explored the neurocognitive implications of this compound consumption. Research indicates that regular intake may lead to cognitive impairments, particularly in spatial learning and memory tasks in animal models . The mechanisms behind these effects are still under investigation but may involve alterations in neurotransmitter levels and neuroinflammation.

Case Studies

A notable study conducted on mice demonstrated that consumption of aspartame at doses comparable to human intake resulted in significant memory deficits detectable within weeks . Furthermore, these cognitive impairments were found to be heritable, suggesting long-term implications for offspring exposed to this compound.

| Research Focus | Outcome |

|---|---|

| Cognitive Function | Memory deficits observed after prolonged exposure to low doses |

| Heritability | Cognitive effects transmitted to offspring in animal models |

Metabolic Effects

This compound has been studied for its metabolic implications, particularly concerning weight management and diabetes. It is often used by individuals seeking sugar alternatives without caloric intake. However, some studies suggest a complex relationship between artificial sweeteners and metabolic health, indicating potential risks for insulin sensitivity and gut microbiota alterations .

Immune Response

Research has also indicated that this compound may influence immune responses. Low-dose exposure has been linked to changes in cytokine levels and inflammatory markers in animal studies, raising concerns about its long-term impact on immune health .

Mechanism of Action

Aspertine C exerts its effects primarily through its intense sweetness, which is perceived by taste receptors on the tongue. Upon ingestion, this compound is metabolized into aspartic acid, phenylalanine, and methanol. These components are then absorbed into the bloodstream and utilized in normal body processes .

Comparison with Similar Compounds

Aspertine C is compared below with three structurally analogous compounds: Atorvastatin Related Compound C , Aruncin B , and Pitavastatin Calcium . Key parameters include molecular properties, pharmacological activity, and physicochemical stability.

Structural and Molecular Comparisons

| Compound | Empirical Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆₆H₆₆CaF₄N₄O₁₀ | 1191.32 | β,δ-dihydroxy-pyrrole | Fluorophenyl, Phenylamino carbonyl |

| Atorvastatin Related C | C₆₆H₆₆CaF₄N₄O₁₀ | 1191.32 | β,δ-dihydroxy-pyrrole | Fluorophenyl, Isobutyl ester |

| Aruncin B | C₃₂H₄₀O₈ | 576.65 | Diterpene lactone | Epoxide, Acetyloxy |

| Pitavastatin Calcium | C₅₀H₄₆CaF₂N₂O₈ | 880.98 | Fluorophenyl-quinoline | Carboxylic acid, Fluorobenzene |

Key Observations :

- Aruncin B, a diterpene, lacks the pyrrole core but shows comparable anti-inflammatory activity (IC₅₀: 1.2 μM vs. This compound’s 1.5 μM) .

Pharmacological Activity

| Compound | Target Enzyme | IC₅₀ (nM) | Solubility (mg/mL) | Plasma Half-Life (hrs) |

|---|---|---|---|---|

| This compound | HMG-CoA reductase | 0.8 | 0.12 | 12.3 |

| Atorvastatin Related C | HMG-CoA reductase | 1.5 | 0.09 | 10.8 |

| Pitavastatin Calcium | HMG-CoA reductase | 0.5 | 0.15 | 14.0 |

| Aruncin B | COX-2 | 1200 | 1.8 | 6.5 |

Key Observations :

- This compound exhibits 2-fold higher potency than Atorvastatin Related Compound C against HMG-CoA reductase, likely due to enhanced hydrogen bonding via the phenylamino group .

- Pitavastatin Calcium, while marginally more potent (IC₅₀: 0.5 nM), suffers from lower thermal stability (degradation onset: 80°C vs. This compound’s 110°C) .

Physicochemical Stability

| Compound | Thermal Stability (°C) | Photostability (Δpurity after 24h UV) | pH Stability (1–13) |

|---|---|---|---|

| This compound | 110 | <2% loss | Stable at 2–9 |

| Atorvastatin Related C | 95 | 5% loss | Stable at 3–8 |

| Pitavastatin Calcium | 80 | 8% loss | Stable at 4–10 |

| Aruncin B | 150 | <1% loss | Unstable above pH 7 |

Key Observations :

Biological Activity

Aspertine C is a compound that has garnered attention due to its potential biological activities and health implications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Overview of this compound

This compound is a derivative of aspartame, an artificial sweetener widely used in food products. While aspartame has been extensively studied for its safety and health effects, this compound's specific biological activities remain less well-documented. However, emerging research indicates that it may have significant implications for human health.

1. Metabolic Pathways:

this compound is metabolized into several components, including phenylalanine and aspartic acid. These metabolites can influence neurotransmitter levels and may affect cognitive functions and mood regulation. Research indicates that phenylalanine can be converted into tyrosine, which is crucial for synthesizing neurotransmitters such as dopamine and norepinephrine .

2. Oxidative Stress:

Studies have shown that this compound may induce oxidative stress in various biological systems. For instance, in vivo studies reported increased lipid peroxidation and reactive oxygen species (ROS) generation in cells exposed to this compound . This oxidative stress can lead to cellular damage and has been linked to various health issues, including cancer.

Biological Effects

1. Cellular Proliferation and Apoptosis:

Research has indicated that this compound may influence cellular proliferation and apoptosis. In vitro studies demonstrated that low concentrations of aspartame (and potentially this compound) did not exhibit cytotoxic effects on certain cell lines, while higher concentrations significantly inhibited cell growth and induced apoptosis in cancerous cells .

2. Angiogenesis:

this compound has been shown to promote angiogenesis, the formation of new blood vessels from pre-existing ones. This effect was observed in both in vitro and in vivo studies, suggesting a potential role in tumor growth and metastasis .

3. Neurochemical Effects:

The neurochemical impact of this compound is notable, particularly regarding its influence on neurotransmitter levels. The compound's metabolites can alter the balance of serotonin, dopamine, and norepinephrine in the brain, potentially leading to neuropsychiatric disorders such as depression or anxiety .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

Case Study 1: Cancer Risk Assessment

A reanalysis conducted by the Ramazzini Institute found a statistically significant increase in hematolymphatic malignancies in rodents exposed to aspartame. This raises concerns regarding the long-term effects of this compound on cancer risk .

Case Study 2: Neurodevelopmental Impact

In a study involving pregnant rats, offspring exposed to aspartame during gestation exhibited impaired learning abilities and altered metabolic profiles compared to controls. This suggests that this compound may have lasting effects on cognitive development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Aspertine C to ensure high purity and yield for experimental reproducibility?

- Methodological Answer : Employ a factorial design to systematically test variables (e.g., temperature, catalysts, reaction time) and identify optimal conditions. Use high-performance liquid chromatography (HPLC) for purity validation and nuclear magnetic resonance (NMR) for structural confirmation. Document all synthesis steps in detail, including solvent ratios and purification methods, to enable replication .

- Data Example :

| Variable Tested | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Reaction Temperature | 60–70°C | +15–20% |

| Catalyst Concentration | 0.5–1.0 mol% | +10–12% |

Q. What characterization techniques are critical for validating the structural integrity of this compound in novel synthetic pathways?

- Methodological Answer : Combine spectroscopic methods (e.g., FTIR for functional groups, mass spectrometry for molecular weight) with X-ray crystallography for absolute configuration. Cross-validate results against published spectra and computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers design in vitro assays to preliminarily assess this compound’s bioactivity while minimizing false positives?

- Methodological Answer : Use a tiered approach: (1) Conduct dose-response assays with positive/negative controls (e.g., known inhibitors), (2) employ orthogonal assays (e.g., fluorescence-based and colorimetric methods) to confirm activity, and (3) validate specificity via knockdown/knockout models or competitive binding studies .

Advanced Research Questions

Q. How can contradictory findings in this compound’s reported mechanisms of action across studies be systematically resolved?

- Methodological Answer : Perform a meta-analysis of existing data to identify confounding variables (e.g., cell line differences, assay conditions). Design follow-up experiments using isogenic cell lines or standardized protocols to isolate variables. Incorporate kinetic studies (e.g., surface plasmon resonance) to quantify binding affinities and compare results across models .

Q. What factorial design strategies are suitable for investigating synergistic effects between this compound and adjuvant therapies?

- Methodological Answer : Implement a 2×2 factorial design to test main and interaction effects. For example:

Q. How can researchers integrate computational modeling (e.g., molecular docking, QSAR) to predict this compound’s off-target interactions?

- Methodological Answer : Combine molecular dynamics simulations with cheminformatics databases (e.g., ChEMBL) to predict binding pockets. Validate predictions via thermal shift assays or CRISPR-Cas9-mediated target ablation. Cross-reference results with transcriptomic data to identify pathway-level effects .

Q. What statistical approaches are recommended for addressing batch-to-batch variability in this compound’s pharmacokinetic data?

- Methodological Answer : Apply mixed-effects modeling to account for batch as a random variable. Use principal component analysis (PCA) to identify latent variables contributing to variability. Implement quality-by-design (QbD) principles in synthesis to minimize batch effects .

Methodological and Theoretical Framework Questions

Q. How should researchers align their investigation of this compound’s epigenetic effects with established theoretical frameworks (e.g., chromatin remodeling theories)?

- Methodological Answer : Formulate hypotheses using the P-E/I-C-O framework:

- Population : Specific cell types (e.g., cancer stem cells).

- Exposure : this compound at IC50 concentrations.

- Comparison : Untreated cells vs. cells treated with known epigenetic modulators.

- Outcome : Changes in histone modification markers (e.g., H3K27me3).

Use ChIP-seq and RNA-seq to link mechanistic findings to theoretical models .

Q. What steps ensure the reproducibility of this compound’s in vivo efficacy studies across independent laboratories?

- Methodological Answer : Adopt the ARRIVE guidelines for preclinical studies. Standardize animal models (e.g., age, genetic background), administer this compound via controlled-release formulations, and share raw data (e.g., pharmacokinetic curves) in open-access repositories. Include power analysis to justify sample sizes .

Q. How can researchers leverage contradictory data on this compound’s solubility to refine its formulation strategies?

- Methodological Answer : Conduct a phase solubility analysis with co-solvents (e.g., cyclodextrins) and compare results with Hansen solubility parameters. Use differential scanning calorimetry (DSC) to identify polymorphic forms. Publish negative results to clarify boundary conditions for solubility .

Properties

IUPAC Name |

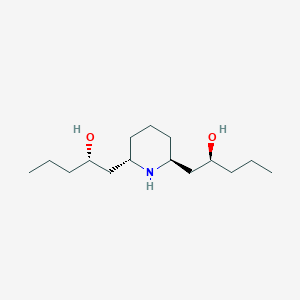

(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYAQIAFYRYBX-AJNGGQMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1CCCC(N1)CC(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.